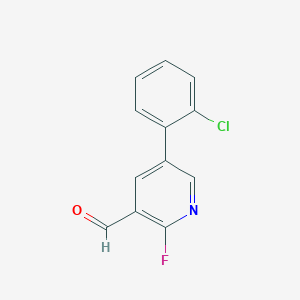

![molecular formula C18H24N2O4 B2483646 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide CAS No. 899963-26-9](/img/structure/B2483646.png)

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of spirocyclic compounds, closely related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide, involves multiple steps including furan oxidative spirocyclization, Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification. An efficient synthesis route achieving a 17.3% overall yield over 11 linear steps has been documented for the 1,6-dioxaspiro[4.4]nonan-2-one motif, a core structure in related compounds (Zhang & Nan, 2017). Novel synthetic approaches have also been developed for di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting the versatility in synthesizing complex oxalamides (Mamedov et al., 2016).

Molecular Structure Analysis

Crystal structure determination by single-crystal X-ray diffraction has been used to elucidate the molecular structures of related spirocyclic compounds. For instance, the structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate provides insight into the spatial arrangement of spirocyclic compounds, showing a planar furan ring, a chair conformation cyclohexane ring, and benzene rings (Wang et al., 2011).

Chemical Reactions and Properties

Spirocyclic compounds undergo a variety of chemical reactions, including ring-opening and functionalization processes. Directed ring-opening of 1,5-dioxaspiro[3.2]hexanes to form 2,2-disubstituted oxetanes illustrates the reactivity of spirocyclic frameworks under specific conditions, showcasing the influence of Lewis acidic nucleophiles (Taboada et al., 2003).

Aplicaciones Científicas De Investigación

Therapeutic Applications in Hyperoxaluria

- Emerging therapies for Primary Hyperoxaluria type 1 (PH1), a rare genetic disorder, include RNAi therapeutics targeting liver enzymes to block oxalate production, suggesting a context where specific chemical compounds might play a role in therapeutic interventions (Dejban & Lieske, 2022).

Endocrine Manifestations

- Endocrine disturbances in PH1 include non-parathyroid hormone-mediated hypercalcemia, oxalate osteopathy, primary hypothyroidism, and hypogonadism, indicating a biochemical interplay where specific compounds might influence endocrine pathways (Murad & Eisenberg, 2017).

Pharmacokinetics and Pharmacodynamics

- Studies on Lumasiran, an RNAi therapeutic, highlight the importance of understanding pharmacokinetics and pharmacodynamics in drug development and therapy, which is crucial for compounds designed for specific therapeutic interventions (Gansner et al., 2022).

Importance of Nitrogen Heterocycles in Pharmaceuticals

- Analysis of FDA-approved drugs shows that 59% of unique small-molecule drugs contain a nitrogen heterocycle, indicating the significance of structural components like nitrogen heterocycles in pharmaceuticals, which may relate to the design and function of complex compounds like the one (Vitaku et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-13(14-7-3-2-4-8-14)20-17(22)16(21)19-11-15-12-23-18(24-15)9-5-6-10-18/h2-4,7-8,13,15H,5-6,9-12H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAPMWIOURNASK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2483563.png)

![3,3'-(4-Methoxybenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2483568.png)

![2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2483570.png)

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2483572.png)

![N-(1-cyanocyclopentyl)-2-[methyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2483574.png)

![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2483578.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2483579.png)

![1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate](/img/structure/B2483580.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2483581.png)

![4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2483584.png)